Skullcapflavone Ii

Description

Skullcapflavone II has been reported in Lagochilus leiacanthus, Scutellaria alpina, and other organisms with data available.

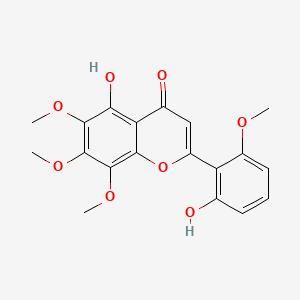

cytotoxic principle from Scutellariae radix; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQFOKBGMKVUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203606 | |

| Record name | Skullcapflavone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55084-08-7 | |

| Record name | Skullcapflavone II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55084-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Skullcapflavone II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055084087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Skullcapflavone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKULLCAPFLAVONE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV62EAN2VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Skullcapflavone II in Scutellaria Species

Abstract: Scutellaria species, particularly Scutellaria baicalensis, are renowned for producing a class of pharmacologically potent 4'-deoxyflavones, which are primarily accumulated in their roots. Among these is Skullcapflavone II, a polymethoxylated flavonoid with significant anti-inflammatory and anticancer properties. While the core biosynthetic pathway leading to the 4'-deoxyflavone backbone is well-elucidated, the terminal enzymatic steps responsible for the unique B-ring substitution pattern of this compound remain largely uncharacterized. This guide provides a comprehensive overview of the known enzymatic reactions, presents quantitative data on gene expression and metabolite accumulation, details key experimental methodologies, and proposes a putative pathway for the complete biosynthesis of this compound.

The Core Biosynthesis Pathway of 4'-Deoxyflavones

Scutellaria species have evolved a specialized, root-specific metabolic pathway that diverges from the canonical flavonoid pathway to produce 4'-deoxyflavones. This pathway utilizes cinnamic acid instead of 4-coumaric acid as a starter molecule, thereby preventing the introduction of a hydroxyl group at the 4'-position of the B-ring. The pathway proceeds to the key intermediate, chrysin (5,7-dihydroxyflavone), which serves as the scaffold for subsequent modifications.

The key enzymes involved in this root-specific pathway have been identified and characterized:

-

Phenylalanine Ammonialyase (PAL): Initiates the pathway by converting L-Phenylalanine to cinnamic acid.

-

Cinnamate-CoA Ligase-like 7 (SbCLL-7): A root-specific enzyme that activates cinnamic acid to Cinnamoyl-CoA.[1]

-

Chalcone Synthase 2 (SbCHS-2): A specialized chalcone synthase that condenses one molecule of Cinnamoyl-CoA with three molecules of Malonyl-CoA to form pinocembrin chalcone.[1][2]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the flavanone, pinocembrin.[3]

-

Flavone Synthase II-2 (SbFNSII-2): A key root-specific, pinocembrin-specific enzyme that introduces a double bond into the C-ring to form the flavone chrysin.[2][4]

Putative Biosynthesis Pathway of this compound

The structure of this compound (5,2'-dihydroxy-6,7,8,6'-tetramethoxyflavone) indicates extensive modification of the chrysin backbone on both the A and B rings. While the enzymes for A-ring hydroxylation and methylation are known, the enzymes responsible for B-ring modifications (2'-hydroxylation and 6'-methylation) in Scutellaria have not yet been identified.[2][5] Therefore, the complete pathway is currently hypothetical.

The proposed pathway involves a series of sequential or parallel hydroxylation and methylation steps.

Known A-Ring Modifying Enzymes:

-

Flavone 6-Hydroxylase (SbF6H / SbCYP82D1.1): A cytochrome P450 enzyme that hydroxylates the C6 position of chrysin to form baicalein (5,6,7-trihydroxyflavone).[5][6]

-

Flavone 8-Hydroxylase (SbF8H / SbCYP82D2): A cytochrome P450 enzyme that hydroxylates the C8 position of chrysin to form norwogonin (5,7,8-trihydroxyflavone).[6]

-

O-Methyltransferases (OMTs): Two families of OMTs perform methylation.

Hypothetical B-Ring Modifying Enzymes:

-

Putative Flavonoid 2'-Hydroxylase (F2'H): An unknown enzyme proposed to hydroxylate the C2' position.

-

Putative Flavonoid 6'-Hydroxylase (F6'H): An unknown enzyme proposed to hydroxylate the C6' position.

-

Putative O-Methyltransferase (OMT): An unknown OMT that methylates the 6'-hydroxyl group.

The diagram below illustrates a plausible, though unconfirmed, route from chrysin to this compound. The exact order of these modification steps is speculative.

Quantitative Data

The biosynthesis of 4'-deoxyflavones is tightly regulated and tissue-specific, with the highest concentration of enzymes and products found in the roots. Transcriptomic and metabolomic analyses provide quantitative insights into these processes.

Table 1: Relative Gene Expression of Key Biosynthetic Enzymes in S. baicalensis Tissues

| Gene | Enzyme Function | Root | Stem | Leaf | Flower |

| SbCLL-7 | Cinnamate-CoA Ligase | +++++ | + | + | + |

| SbCHS-2 | Chalcone Synthase | +++++ | + | + | + |

| SbFNSII-2 | Flavone Synthase II | +++++ | + | + | + |

| SbF6H (CYP82D1.1) | Flavone 6-Hydroxylase | +++++ | ++ | ++ | ++ |

| SbF8H (CYP82D2) | Flavone 8-Hydroxylase | ++++ | + | + | + |

| SbPFOMT5 | O-Methyltransferase (Type II) | ++++ | ++ | ++ | +++ |

| SbFOMT6 | O-Methyltransferase (Type I) | +++ | +++ | +++ | ++ |

Data synthesized from multiple transcriptomic studies.[1][8] '+' indicates relative expression level.

Table 2: Accumulation of Major 4'-Deoxyflavones in S. baicalensis Tissues

| Metabolite | Chemical Class | Root | Stem | Leaf | Flower |

| Baicalin | Flavone Glucuronide | 137.67 | < 1.0 | < 1.0 | < 1.0 |

| Wogonoside | Flavone Glucuronide | 13.40 | < 1.0 | < 1.0 | < 1.0 |

| Baicalein | Flavone Aglycone | 27.95 | < 0.5 | < 0.5 | < 0.5 |

| Wogonin | Flavone Aglycone | 15.95 | < 0.5 | < 0.5 | < 0.5 |

| Chrysin | Flavone Aglycone | 1.81 | < 0.5 | < 0.5 | < 0.5 |

Values are representative concentrations in mg/g and are synthesized from metabolomic studies.[9] Actual values vary based on plant age and conditions.

Experimental Protocols & Workflows

Elucidating a biosynthetic pathway requires a multi-step approach, from gene discovery to functional validation.

Protocol 1: Metabolite Analysis by LC-MS/MS This protocol outlines a general method for the extraction and analysis of flavonoids from Scutellaria root tissue.

-

Sample Preparation: Freeze-dry root tissue and grind into a fine powder.

-

Extraction: Extract 50 mg of powdered tissue with 1.2 mL of 70% methanol containing an internal standard. Vortex and incubate at 4°C overnight. Centrifuge at 12,000 x g for 10 min.[1]

-

LC Separation: Inject the supernatant onto a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm). Use a mobile phase gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient runs from 5% B to 95% B over 10 minutes.[1][6]

-

MS/MS Detection: Analyze eluting compounds using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Monitor specific precursor-to-product ion transitions for each target flavonoid in Multiple Reaction Monitoring (MRM) mode.[6]

Protocol 2: In Vitro O-Methyltransferase (OMT) Enzyme Assay This protocol is for testing the activity of a purified recombinant OMT.

-

Reaction Mixture: Prepare a 100 µL reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.5 mM flavonoid substrate (e.g., baicalein, dissolved in DMSO)

-

5 mM S-adenosyl methionine (SAM) as the methyl donor

-

3-5 µg of purified recombinant OMT enzyme.[4]

-

-

Incubation: Incubate the mixture at 30-37°C for 1-12 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of methanol.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by LC-MS to identify and quantify the methylated product by comparing its retention time and mass spectrum to an authentic standard or predicted mass.[4][10]

Protocol 3: Induction of Scutellaria Hairy Root Cultures Hairy root cultures are a valuable tool for in vivo functional gene studies, such as RNA interference (RNAi).

-

Explant Preparation: Germinate sterile S. baicalensis seeds on MS medium. Use cotyledons or leaf sections from 2-3 week old plantlets as explants.

-

Infection: Culture a virulent strain of Agrobacterium rhizogenes (e.g., A4) in liquid medium to an OD600 of ~0.8. Wound the explants with a sterile scalpel and immerse them in the bacterial suspension for 15-30 minutes.[11]

-

Co-cultivation: Blot the explants dry on sterile filter paper and place them on hormone-free solid MS medium. Co-cultivate in the dark for 2-3 days.

-

Bacterial Elimination & Root Induction: Transfer the explants to fresh solid MS medium containing an antibiotic to kill the Agrobacterium (e.g., 500 mg/L cefotaxime). Subculture every 2 weeks. Hairy roots will typically emerge from the wound sites within 2-4 weeks.[11]

-

Establishment: Once roots are several centimeters long, they can be excised and cultured independently in liquid or on solid hormone-free medium to establish a stable transformed root line.

Conclusion and Future Perspectives

The biosynthesis of 4'-deoxyflavones in Scutellaria roots is a fascinating example of evolutionary neofunctionalization, leading to a unique class of bioactive compounds. The pathway to the central precursor, chrysin, and the subsequent hydroxylations and methylations on the A-ring are well understood. However, the complete biosynthesis of highly decorated molecules like this compound remains an open question. The enzymes that modify the B-ring at the 2' and 6' positions have yet to be discovered.[2]

Future research should focus on:

-

Genome Mining and Transcriptome Analysis: Using the known sequences of flavonoid hydroxylases and OMTs to mine the Scutellaria genome for candidate genes with root-specific expression patterns.

-

Functional Genomics: Characterizing candidate genes using the heterologous expression and in vitro assays detailed in this guide.

-

Synthetic Biology: Once the full pathway is elucidated, all necessary enzymes could be assembled in a microbial chassis like E. coli or yeast, enabling the sustainable and scalable production of this compound for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 6. Scientists Elucidate the Whole Biosynthesis Pathway of Baicalein in Scutellaria Baicalensis----Chinese Academy of Sciences [english.cas.cn]

- 7. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4′-deoxyflavones in Scutellaria baicalensis Georgi. | John Innes Centre [jic.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Skullcapflavone II: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skullcapflavone II is a prominent flavonoid isolated from the roots of Scutellaria baicalensis, a plant widely utilized in traditional medicine for its anti-inflammatory and anti-cancer properties.[1] As a member of the flavone class of polyphenolic secondary metabolites, this compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, methods for its structural elucidation, and its interaction with key signaling pathways.

Chemical Structure and Properties

This compound, also known as Neobaicalein, is a tetramethoxyflavone.[4] Its core is a flavone skeleton, which consists of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C). The systematic IUPAC name for this compound is 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one.[4][5] The structure is characterized by hydroxyl groups at positions 5 and 2' and methoxy groups at positions 6, 7, 8, and 6'.[4]

The chemical and physical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | [4] |

| Synonyms | Neobaicalein, 5,2'-Dihydroxy-6,7,8,6'-tetramethoxyflavone | [4][6] |

| CAS Number | 55084-08-7 | [4] |

| Molecular Formula | C₁₉H₁₈O₈ | [4][5] |

| Molecular Weight | 374.35 g/mol | [5] |

| Monoisotopic Mass | 374.10016754 Da | [4][6] |

| Canonical SMILES | COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | [5] |

| InChI Key | GMQFOKBGMKVUQZ-UHFFFAOYSA-N | [5] |

Stereochemistry

The core flavone structure of this compound is planar and does not contain any chiral centers. The molecule is achiral and, therefore, does not exhibit stereoisomerism. Consequently, it does not have enantiomers or diastereomers and does not rotate plane-polarized light.

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural determination of this compound from its natural source, Scutellaria baicalensis, involves a series of chromatographic and spectroscopic techniques.

Isolation and Purification Protocol

A general methodology for isolating flavonoids like this compound from S. baicalensis is as follows:

-

Extraction : The dried and powdered roots of S. baicalensis are extracted with a solvent such as methanol or ethanol. Techniques like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction may be employed to improve efficiency.[7]

-

Fractionation : The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[8]

-

Chromatography : The targeted flavonoid-rich fraction (typically the ethyl acetate fraction) undergoes further separation using chromatographic techniques.

-

Column Chromatography : Silica gel or Sephadex columns are used for initial separation.[9]

-

High-Speed Counter-Current Chromatography (HSCCC) : This liquid-liquid partition chromatography technique is highly effective for separating and purifying bioactive compounds from complex mixtures without a solid support matrix, thus avoiding irreversible sample adsorption.[7][8]

-

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often the final step to yield highly purified this compound (>98%).[8][9]

-

Structural Elucidation Methodologies

The definitive structure of this compound is established using a combination of modern spectroscopic methods.[10][11][12]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₁₉H₁₈O₈.[4][10] Tandem MS (MS/MS) experiments provide fragmentation patterns that reveal structural motifs, such as the location of methoxy and hydroxyl groups, by analyzing characteristic neutral losses (e.g., loss of CH₃• from methoxy groups).[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the complete structural elucidation of flavonoids.[15][16]

-

¹H NMR : Provides information on the number and chemical environment of protons, including the substitution patterns on the aromatic rings.

-

¹³C NMR : Determines the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, methoxy).

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings within spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework and confirming the precise positions of all substituents.[15]

-

| Spectroscopic Technique | Purpose in Structural Elucidation |

| HRMS | Determines exact mass and elemental composition to confirm the molecular formula. |

| Tandem MS (MS/MS) | Provides fragmentation data to identify structural fragments and functional groups. |

| ¹H NMR | Identifies proton environments and substitution patterns on the aromatic rings. |

| ¹³C NMR | Determines the carbon skeleton and identifies functional groups (carbonyls, methoxy carbons). |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the complete connectivity of the molecule by mapping ¹H-¹H and ¹H-¹³C correlations. |

Synthesis

The synthesis of this compound has been reported, typically involving the condensation of an appropriately substituted acetophenone with a substituted benzaldehyde, followed by cyclization to form the flavone core.[17] More recently, biotransformation approaches, such as enzymatic glycosylation, have been explored to create novel derivatives with enhanced properties like increased aqueous solubility.[18]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by modulating specific intracellular signaling pathways. Its anti-inflammatory effects are particularly well-documented.

Inhibition of the TGF-β/Smad Pathway

Transforming growth factor-beta (TGF-β) signaling is crucial in cellular processes like growth, differentiation, and immune regulation.[19] Dysregulation of this pathway is implicated in fibrosis and inflammation. This compound has been shown to reduce the main pathophysiological features of allergic asthma, in part by acting on the TGF-β1/Smad signaling pathways.[20] It can inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis, potentially through the regulation of the NF-κB and Smad signaling pathways.[20][21]

In the canonical TGF-β pathway, the ligand binds to the type II receptor (TβRII), which recruits and phosphorylates the type I receptor (TβRI).[] The activated TβRI then phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[23] These activated R-SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[] this compound can interfere with this cascade, leading to a reduction in pro-fibrotic and pro-inflammatory gene expression.

Regulation of STAT1, NF-κB, and p38 MAPK Pathways

This compound has also been demonstrated to suppress the production of pro-inflammatory chemokines, such as TARC and MDC, in keratinocytes.[2] This suppression is achieved by inhibiting the phosphorylation of key signaling proteins: STAT1, NF-κB, and p38 MAPK.[2][24][25][26] These pathways are central to the inflammatory response. For instance, the activation of NF-κB and MAPK signaling pathways can trigger the expression of inflammatory cytokines like IL-6, IL-8, and TNF-α.[27] By downregulating the activation of these interconnected pathways, this compound exerts potent anti-inflammatory effects.[2][28]

References

- 1. This compound | CAS:55084-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H18O8 | CID 124211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorlab.com [biorlab.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0258335) [hmdb.ca]

- 7. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection, Identification and Structural Elucidation of Flavonoid...: Ingenta Connect [ingentaconnect.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. ukm.my [ukm.my]

- 16. researchgate.net [researchgate.net]

- 17. [Synthetic studies of the flavone derivatives. VI. The synthesis of skullcapflavone I, II and related flavones (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: this compound-6'-O-β-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. This compound suppresses TGF-β-induced corneal epithelial mesenchymal transition in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. The NF-kappaB, p38 MAPK and STAT1 pathways differentially regulate the dsRNA-mediated innate immune responses of epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. p38 MAPK enhances STAT1-dependent transcription independently of Ser-727 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. STAT1, STAT3 and p38MAPK are involved in the apoptotic effect induced by a chimeric cyclic interferon-alpha2b peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Skullcapflavone II: A Technical Guide for Researchers

An In-depth Examination of the Solubility and Stability of a Promising Bioactive Flavonoid

This technical guide provides a comprehensive overview of the physicochemical properties of Skullcapflavone II, with a specific focus on its solubility and stability. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction to this compound

This compound, a flavonoid found in the roots of Scutellaria baicalensis (Baikal skullcap), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-asthmatic effects. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the successful development of this compound into a therapeutic agent.

Chemical Identity:

-

IUPAC Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one[1][2]

-

Molecular Weight: 374.34 g/mol [3]

-

Synonyms: Neobaicalein, Scullcapflavone II, 5,2′-Dihydroxy-6,7,8,6′-tetramethoxyflavone[2][4]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Based on available data, this compound exhibits limited aqueous solubility, a common characteristic of polymethoxylated flavonoids.[5]

Quantitative Solubility Data:

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [3][6] |

Qualitative Solubility:

This compound is also reported to be soluble in other organic solvents, although specific quantitative data is limited. These include:

The presence of multiple methoxy groups contributes to the hydrophobic nature of this compound, while the hydroxyl groups provide some capacity for hydrogen bonding.[3] The poor aqueous solubility is a significant challenge for its development as an oral therapeutic. One study has shown that glycosylation of this compound can dramatically increase its aqueous solubility by 272-fold, highlighting a potential strategy to improve its biopharmaceutical properties.

Stability Profile

The stability of a drug substance is a crucial quality attribute that affects its safety, efficacy, and shelf-life. While specific stability studies on this compound are not extensively reported in the public domain, general knowledge of flavonoid stability suggests that it may be susceptible to degradation under certain conditions. Methoxylated flavonoids, however, tend to exhibit greater stability compared to their hydroxylated counterparts.[1]

Factors Affecting Flavonoid Stability:

-

pH: Flavonoids can undergo degradation in both acidic and alkaline conditions.

-

Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[9]

-

Light: Exposure to UV or visible light can lead to photolytic degradation.

-

Oxidation: The phenolic hydroxyl groups in flavonoids are susceptible to oxidation.

-

Presence of Metal Ions: Certain metal ions can catalyze the degradation of flavonoids.

Experimental Protocols

The following sections outline detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for the analysis of flavonoids.

Solubility Determination Protocol

This protocol describes the determination of the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound reference standard

-

Solvents: Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, DMSO, etc.

-

HPLC system with UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the prepared samples and calibration standards by HPLC. A reverse-phase C18 column is typically suitable for flavonoid analysis.[10]

-

The mobile phase could consist of a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Set the UV detector to the wavelength of maximum absorbance for this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

Calculate the solubility as the mean concentration from replicate measurements.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Indicating Method and Forced Degradation Protocol

This protocol outlines a forced degradation study to identify the degradation products of this compound and to develop a stability-indicating analytical method.[12]

Objective: To assess the stability of this compound under various stress conditions and to establish a method that can separate the intact drug from its degradation products.[13]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[14]

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug substance or a solution in a sealed container at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

HPLC-PDA/MS Analysis:

-

Analyze the stressed samples alongside a non-degraded control sample using an HPLC system equipped with a PDA or MS detector.

-

The PDA detector will help to assess peak purity and identify the formation of new chromophores.

-

The MS detector will aid in the identification of the molecular weights of the degradation products.

-

-

Method Validation: The developed HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to be considered a stability-indicating method.

Logical Flow for Forced Degradation Studies

Caption: Process for conducting forced degradation studies on this compound.

Signaling Pathways Associated with this compound

The biological activities of this compound are attributed to its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

TLR4/NF-κB Signaling Pathway

This compound has been shown to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[15] This pathway is a key regulator of the inflammatory response.

TLR4/NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the TLR4/NF-κB pathway by this compound.

TGF-β1/Smad Signaling Pathway

In the context of allergic asthma, this compound has been found to act on the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway.[11] This pathway is involved in cell growth, differentiation, and immune regulation.

Modulation of TGF-β1/Smad Signaling by this compound

Caption: this compound modulates the TGF-β1/Smad signaling pathway.

STAT1/NF-κB/p38 MAPK Signaling Pathway

In human keratinocytes, this compound has been shown to inhibit the production of pro-inflammatory chemokines by suppressing the phosphorylation of STAT1, NF-κB, and p38 MAPK.

Inhibition of Pro-inflammatory Signaling by this compound

Caption: this compound inhibits STAT1, p38 MAPK, and NF-κB signaling.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. However, its poor aqueous solubility presents a major hurdle for its clinical development. This technical guide has summarized the current knowledge of its physicochemical properties and provided detailed protocols for its further characterization. Strategies to enhance its solubility, such as the use of co-solvents, formulation technologies, or chemical modification, will be critical for realizing its therapeutic benefits. The provided information on its stability and interactions with key signaling pathways will further aid researchers in designing robust experimental studies and developing effective formulations.

References

- 1. Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses TGF-β-induced corneal epithelial mesenchymal transition in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4',5,6,7-Tetramethoxyflavone | CAS:1168-42-9 | Manufacturer ChemFaces [chemfaces.com]

- 9. phcog.com [phcog.com]

- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lubrizolcdmo.com [lubrizolcdmo.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Skullcapflavone II: A Technical Guide to its Modulation of NF-κB and MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skullcapflavone II (SFII) is a prominent flavonoid isolated from the roots of Scutellaria baicalensis, a plant with a long history in traditional medicine for treating inflammatory conditions and cancer.[1][2] Emerging scientific evidence has elucidated the molecular mechanisms underlying its therapeutic effects, primarily centered on the modulation of critical intracellular signaling pathways. This technical guide provides an in-depth analysis of how this compound interferes with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It summarizes key quantitative data, details common experimental protocols for investigating its activity, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound, also known as neobaicalein, is a polyphenolic compound recognized for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[2] Its therapeutic potential stems from its ability to precisely interact with and inhibit key proteins in pro-inflammatory and cell proliferation pathways. Extensive research has demonstrated that SFII can suppress the production of inflammatory mediators, inhibit the activation of key transcription factors, and regulate cell cycle progression and apoptosis. This document focuses on its well-documented inhibitory effects on two of the most crucial pathways in cellular response: NF-κB and MAPK.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, playing a vital role in regulating the expression of genes involved in immunity, inflammation, and cell survival.[3][4] In pathological states such as chronic inflammation and cancer, this pathway is often constitutively active. This compound has been shown to be a potent inhibitor of this pathway.

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for inflammatory cytokines, chemokines, and cell adhesion molecules.[3]

This compound intervenes in this cascade primarily by inhibiting the phosphorylation of the p65 subunit of NF-κB .[2][5] This action prevents the nuclear translocation of NF-κB and consequently suppresses the expression of its downstream targets. Studies have demonstrated that SFII treatment significantly reduces the TNF-α-induced expression of pro-inflammatory cytokines such as IL-1β and IL-6.[6] Furthermore, it has been shown to inhibit the expression of Matrix Metalloproteinase-1 (MMP-1), a key enzyme in collagen degradation, by suppressing NF-κB activation.[2]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, comprising key members like extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, regulates a wide array of cellular processes including proliferation, differentiation, apoptosis, and the inflammatory response.[7][8] Dysregulation of MAPK signaling is a common feature in many cancers and inflammatory diseases.

Signal transduction through this pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., Raf) activates a MAPKK (e.g., MEK), which in turn activates a MAPK (e.g., ERK).[7] Activated MAPKs then phosphorylate various downstream transcription factors, such as Activator Protein-1 (AP-1), which is a dimer typically composed of c-Jun and c-Fos proteins.

This compound exerts significant inhibitory effects on this pathway. It has been shown to suppress the activation of ERK, JNK, and p38 MAPK.[2][9] For instance, in human skin fibroblasts, SFII was found to inhibit serum-induced activation of the ERK and JNK signaling pathways, which are required for the transactivation of MMP-1.[2] In human keratinocytes, SFII was shown to suppress the phosphorylation of p38 MAPK, STAT1, and NF-κB, leading to the inhibition of TSLP, a cytokine involved in atopic dermatitis and itch.[5][10][11] This multi-pronged inhibition of the MAPK pathways underscores SFII's broad anti-inflammatory and anti-proliferative potential.

Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound on various cellular targets as reported in the literature.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators and Signaling Proteins

| Cell Line | Stimulant | Target | Concentration of SFII | % Inhibition / Effect | Reference |

| HaCaT | TNF-α/IFN-γ | TARC (CCL17) mRNA | 10 µM | Significant reduction | [5] |

| HaCaT | TNF-α/IFN-γ | MDC (CCL22) mRNA | 10 µM | Significant reduction | [5] |

| HaCaT | TNF-α/IFN-γ | CTSS mRNA | 10 µM | Significant reduction | [5] |

| HaCaT | TNF-α/IFN-γ | p-STAT1 | 10 µM | Significant suppression | [5] |

| HaCaT | TNF-α/IFN-γ | p-p65 (NF-κB) | 10 µM | Significant suppression | [5] |

| HaCaT | TNF-α/IFN-γ | p-p38 MAPK | 10 µM | Significant suppression | [5] |

| Foreskin Fibroblasts | Serum | MMP-1 Secretion | 3 µM | Significant reduction | [2] |

| Foreskin Fibroblasts | Serum | p-ERK1/2 | 3 µM | Inhibition | [2] |

| Foreskin Fibroblasts | Serum | p-JNK | 3 µM | Inhibition | [2] |

| Foreskin Fibroblasts | TNF-α | p-p65 (NF-κB) | 3 µM | Reduction | [2] |

| MCAO Rat Model | Ischemia/Reperfusion | TNF-α, IL-1β, IL-6 | 5, 10, 15 mg/kg | Dose-dependent reduction | [6] |

| MCAO Rat Model | Ischemia/Reperfusion | NF-κB/TLR4 expression | 5, 10, 15 mg/kg | Dose-dependent decrease | [6] |

| Human A2058 | N/A | Cell Viability (IC50) | ~1.4-fold > SKII-G | Anti-melanoma activity | [12] |

Key Experimental Protocols

The investigation of this compound's effects on signaling pathways involves a range of standard molecular and cellular biology techniques.

Cell Culture and Treatment

-

Cell Lines: Human keratinocytes (HaCaT), human foreskin fibroblasts (HFF-1), or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) before being stimulated with an agonist like TNF-α (e.g., 10 ng/mL) and/or IFN-γ (e.g., 10 ng/mL) for a period ranging from minutes to 24 hours, depending on the endpoint being measured.

Western Blot Analysis

-

Purpose: To detect the expression and phosphorylation status of target proteins (e.g., p-p65, p-ERK, total p65).

-

Protocol:

-

Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Real-Time Reverse Transcription PCR (qRT-PCR)

-

Purpose: To quantify the mRNA expression levels of target genes (e.g., MMP-1, TARC, IL-6).

-

Protocol:

-

RNA Extraction: Total RNA is isolated from treated cells using a reagent like TRIzol or a commercial kit.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.

-

Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To measure the concentration of secreted proteins like cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Protocol:

-

Sample Collection: Culture media from treated cells is collected and centrifuged to remove debris.

-

Assay: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions. This typically involves incubating the sample in a pre-coated plate, followed by washes and incubations with detection antibodies and a substrate solution.

-

Measurement: The absorbance is read on a microplate reader, and the concentration is determined by comparison to a standard curve.

-

Conclusion

This compound is a potent natural compound that exerts significant anti-inflammatory and anti-proliferative effects by modulating the NF-κB and MAPK signaling pathways. It effectively suppresses the activation of key transcription factors like NF-κB and AP-1 by inhibiting the phosphorylation of upstream kinases, including p65, ERK, JNK, and p38. This multifaceted mechanism leads to the downregulation of a host of pro-inflammatory genes and proteins. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers, highlighting the therapeutic potential of this compound as a lead compound for novel treatments targeting inflammation-driven diseases and various forms of cancer. Further preclinical and clinical investigation is warranted to fully realize its therapeutic utility.

References

- 1. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses TNF-α/IFN-γ-Induced TARC, MDC, and CTSS Production in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound protects neuronal damage in cerebral ischemic rats via inhibiting NF-ĸB and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits osteoclastogenesis by regulating reactive oxygen species and attenuates the survival and resorption function of osteoclasts by modulating integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]

- 11. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: this compound-6'-O-β-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro Anti-inflammatory Effects of Skullcapflavone II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skullcapflavone II (SFII), a flavonoid compound isolated from the roots of Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of SFII, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Quantitative Assessment of Anti-inflammatory Effects

This compound has been demonstrated to inhibit the production of various key mediators of inflammation in different cell types. The following tables summarize the quantitative data from in vitro studies, showcasing its efficacy in modulating inflammatory responses.

Table 1: Effect of this compound on Pro-inflammatory Chemokine and Cytokine Expression in HaCaT Keratinocytes

| Target Analyte | Inflammatory Stimulus | Cell Type | This compound Conc. | Observed Effect | Reference |

| TARC (CCL17) | TNF-α/IFN-γ | HaCaT | Various | Significant inhibition of mRNA and protein expression | [1][3] |

| MDC (CCL22) | TNF-α/IFN-γ | HaCaT | Various | Significant inhibition of mRNA and protein expression | [1][3] |

| Cathepsin S (CTSS) | TNF-α/IFN-γ | HaCaT | Various | Significant inhibition of expression | [1][3] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Various Cell Types

| Target Analyte | Inflammatory Stimulus | Cell Type | This compound Conc. | Observed Effect | Reference |

| IL-4 | Anti-CD3/CD28 | Mouse CD4+ T cells | Not specified | Direct inhibition of production | [2][4] |

| TSLP | MC903 (Vit. D3 analog) | Human primary keratinocytes | Not specified | Direct suppression of production | [4][5][6] |

| IL-6 | LPS or PGN | Mouse BMDCs | Not specified | Significant suppression of production | [5][6] |

| IL-12 | LPS or PGN | Mouse BMDCs | Not specified | Significant suppression of production | [5][6] |

| TNF-α | Ischemia/Reperfusion model | Rat brain tissue | 5, 10, 15 mg/kg (in vivo) | Significant reduction in levels | [7] |

| IL-1β | Ischemia/Reperfusion model | Rat brain tissue | 5, 10, 15 mg/kg (in vivo) | Significant reduction in levels | [7] |

| IL-6 | Ischemia/Reperfusion model | Rat brain tissue | 5, 10, 15 mg/kg (in vivo) | Significant reduction in levels | [7] |

Mechanisms of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by modulating key intracellular signaling cascades that regulate the expression of inflammatory genes. The major pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[8] Upon stimulation by inflammatory signals like TNF-α, IκB is phosphorylated and degraded, allowing the activated NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[1][8]

This compound has been shown to significantly suppress this pathway. It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[1] This mechanism has been observed in studies using human keratinocytes and in models of cerebral ischemia.[1][7][8]

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[8] Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1 (c-Jun/c-Fos), which in turn upregulate inflammatory gene expression.[8]

Studies have demonstrated that this compound can suppress the phosphorylation of p38 MAPK, and in some contexts, ERK and JNK.[1][5][6] By inhibiting the activation of these key kinases, SFII effectively dampens the downstream inflammatory response.[1][6]

Caption: this compound inhibits the p38 MAPK signaling pathway.

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for signaling initiated by cytokines like interferon-gamma (IFN-γ). Cytokine binding to its receptor activates Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate gene expression, including that of chemokines like TARC and MDC.[1]

This compound has been found to effectively inhibit the phosphorylation of STAT1 in response to TNF-α/IFN-γ stimulation in keratinocytes.[1][3] This action disrupts the signaling cascade, leading to reduced expression of STAT1-dependent inflammatory mediators.[1]

Caption: this compound action on the JAK/STAT1 signaling pathway.

Detailed Experimental Protocols

The following sections outline the standard methodologies employed in the in vitro evaluation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Lines: Human epidermal keratinocytes (HaCaT), primary human keratinocytes, mouse bone marrow-derived cells (BMDCs), and mouse CD4+ T cells are commonly used.[1][2][4]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HaCaT) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Cells are seeded in multi-well plates (e.g., 6-well or 24-well) and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, cells are stimulated with an inflammatory agent, such as a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL), to induce an inflammatory response.[1][3]

-

Cells and culture supernatants are harvested after an appropriate incubation period (e.g., 24 hours for protein analysis, 6-12 hours for mRNA analysis) for downstream analysis.

-

Caption: General experimental workflow for in vitro studies.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of secreted cytokines and chemokines (e.g., TARC, MDC, IL-6) in the cell culture supernatant.

-

Protocol:

-

Commercially available ELISA kits are used according to the manufacturer's instructions.

-

Briefly, 96-well plates pre-coated with a capture antibody specific to the target protein are used.

-

Culture supernatants and a series of known standards are added to the wells and incubated.

-

After washing, a biotin-conjugated detection antibody is added, followed by incubation.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

-

A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound protein.

-

The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

The concentration of the target protein in the samples is calculated by comparison to the standard curve.

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of inflammatory genes.

-

Protocol:

-

RNA Extraction: Total RNA is isolated from the cultured cells using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR cycler.

-

Data Analysis: The expression level of the target gene is normalized to that of a housekeeping gene (e.g., GAPDH). The relative fold change in gene expression is calculated using the 2^-ΔΔCt method.

-

Western Blot Analysis

-

Objective: To detect and quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., p-STAT1, p-p38, p-IκBα).

-

Protocol:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-p38).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity is quantified using densitometry software.

-

Conclusion

This compound demonstrates significant in vitro anti-inflammatory activity through the targeted inhibition of multiple, convergent signaling pathways, including NF-κB, MAPK, and STAT1. Its ability to suppress the production of a wide range of pro-inflammatory chemokines and cytokines in various cell types underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppresses TNF-α/IFN-γ-Induced TARC, MDC, and CTSS Production in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in… [ouci.dntb.gov.ua]

- 5. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]

- 7. This compound protects neuronal damage in cerebral ischemic rats via inhibiting NF-ĸB and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Skullcapflavone II: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skullcapflavone II, a flavonoid isolated from the roots of Scutellaria baicalensis, has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer properties. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound. Due to a notable gap in the existing literature regarding the oral pharmacokinetic parameters of this compound, this guide synthesizes available intravenous pharmacokinetic data and details the established analytical methodologies for its quantification. Furthermore, it outlines the probable metabolic pathways based on the well-documented metabolism of structurally similar flavonoids and describes standard in vitro and in situ experimental protocols that are essential for a comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to serve as a foundational resource for researchers and drug development professionals, highlighting both what is known and the critical areas requiring further investigation to fully elucidate the therapeutic potential of this compound.

Introduction

This compound is a flavone, a class of flavonoids, found in the traditional Chinese medicinal herb Scutellaria baicalensis.[1] Flavonoids are known for their broad range of biological activities, but their therapeutic efficacy is often limited by poor bioavailability.[2] This document provides a detailed examination of the available pharmacokinetic data for this compound and the methodologies used to obtain it.

Quantitative Pharmacokinetic Data

To date, comprehensive oral pharmacokinetic data for this compound, including key parameters such as Cmax, Tmax, and AUC after oral administration, have not been reported in the scientific literature. However, a study in beagle dogs following intravenous administration has provided initial insights into its disposition.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter | Value | Units | Reference |

| Dose | Not Specified | mg/kg | [3][4] |

| Route | Intravenous | - | [3][4] |

Note: The original study abstract did not specify the exact intravenous dose administered, a critical piece of information for the full interpretation of pharmacokinetic parameters. The full text of the study would be required to ascertain this detail and other parameters such as clearance (CL) and volume of distribution (Vd).

Experimental Protocols

A validated analytical method is crucial for the accurate determination of drug concentrations in biological matrices. For this compound, a liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI/MS) method has been developed and validated for its quantification in dog plasma.[3][4]

Analytical Method for Quantification in Plasma

This section details the protocol for the quantification of this compound in plasma as described in the available literature.[3][4]

-

Method: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI/MS).

-

Sample Preparation: Specific details on the plasma sample preparation (e.g., protein precipitation, liquid-liquid extraction) were not available in the abstract.

-

Chromatography:

-

Mobile Phase: Acetonitrile and deionized water (80:20, v/v) containing 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Selected Ion Monitoring (SIM).

-

Monitored Ions: m/z 375.1 for this compound and m/z 323.3 for the internal standard (neobavaisoflavone).

-

-

Validation:

-

Linearity: 0.001–4 μg/mL.

-

Lower Limit of Quantification (LLOQ): 0.001 μg/mL.

-

Precision (RSD%): < 10% (intra- and inter-day).

-

Accuracy: 98.9% to 102.2%.

-

LC-MS/MS workflow for this compound.

In Vitro Permeability Assessment: Caco-2 Cell Assay

To assess the intestinal permeability and potential for oral absorption of this compound, the Caco-2 cell monolayer assay is a standard and widely used in vitro model.[5][6] This model mimics the human intestinal epithelium.[6]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Permeability Study:

-

The permeability of this compound is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

The compound is added to the donor chamber (apical or basolateral), and samples are collected from the receiver chamber at predetermined time points.

-

The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

-

-

Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is generally indicative of active efflux.

In Vitro Metabolism Assessment: Liver Microsomes and S9 Fraction

The metabolic stability of this compound can be evaluated using liver subcellular fractions, such as microsomes or the S9 fraction. These fractions contain key drug-metabolizing enzymes.[7]

-

Incubation: this compound is incubated with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation, PAPS for sulfation).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The reaction is quenched, and the samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound and the formation of metabolites.

-

Data Analysis: The rate of metabolism and the intrinsic clearance (CLint) can be calculated.

Metabolism and Bioavailability

The oral bioavailability of flavonoids is generally low due to extensive first-pass metabolism in the intestine and liver.[2] The primary metabolic pathways for flavonoids are glucuronidation and sulfation, which are Phase II conjugation reactions that increase the water solubility of the compounds, facilitating their excretion.[8][9]

Based on studies of structurally similar flavonoids from Scutellaria baicalensis, it is highly probable that this compound undergoes extensive glucuronidation and sulfation.[8][9]

References

- 1. pharmaron.com [pharmaron.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of sulfation and glucuronidation of flavones in FVB mouse intestine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

Skullcapflavone II: An In-depth Technical Guide to its Interaction with Specific Protein Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skullcapflavone II, a flavonoid isolated from the roots of Scutellaria baicalensis, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with specific protein targets, its modulation of key signaling pathways, and detailed experimental protocols for studying these interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data on Protein Target Interactions

The following table summarizes the available quantitative data on the interaction of this compound with its protein targets. While research has identified several targets, quantitative binding affinities and inhibitory concentrations are available for a limited number of proteins.

| Target Protein | Interaction Type | Quantitative Value | Cell/System | Reference |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Inhibition (IC50) | 2.87 µM | Enzyme Assay | Not specified in abstract |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Binding Affinity (Kd) | 4.198 µM | 2D NQO1 biochromatography | Not specified in abstract |

| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Inhibition of mRNA expression | 42.4% inhibition at 20 µM | HepG2 cells | Not specified in abstract |

Note: For many of the identified protein targets of this compound, such as the bradykinin receptor, TLR4, STAT1, NF-κB, p38 MAPK, Src, CREB, and integrin β3, specific quantitative data on direct binding affinity (Kd) or enzymatic inhibition (IC50) by this compound are not yet available in the public domain. The current body of literature primarily describes the inhibitory effects of this compound on the activity or expression of these proteins at specified concentrations in cellular assays.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways implicated in inflammation, cancer, and neurodegeneration. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Caption: JAK/STAT Signaling Pathway Inhibition by this compound.

Caption: TGF-β1/Smad Signaling Pathway Modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the interaction of this compound with its protein targets and signaling pathways. These protocols are based on published literature and can be adapted for specific research needs.

Cell Culture and Treatment

-

Cell Line: HaCaT (human keratinocyte cell line) is a common model for studying skin inflammation.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cytotoxicity.

-

Stimulation: To induce inflammatory responses, cells are often stimulated with cytokines such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL).

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimuli.

Western Blotting for Protein Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like STAT1, NF-κB p65, and p38 MAPK.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

The cell lysate is collected by scraping and then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

The supernatant containing the protein extract is collected, and the protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate acrylamide percentage.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The PVDF membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-STAT1, anti-STAT1, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (e.g., 1:1000).

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.

-

After another series of washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

-

Data Analysis: The band intensities are quantified using densitometry software (e.g., ImageJ). The level of phosphorylated protein is normalized to the level of the corresponding total protein.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

-

Cell Transfection:

-

Cells (e.g., HEK293T) are seeded in a 24-well plate.

-

Cells are co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, the cells are pre-treated with this compound for 1-2 hours.

-